molecular formula C11H12N4O B1524862 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one CAS No. 1283109-03-4

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Cat. No.: B1524862
CAS No.: 1283109-03-4
M. Wt: 216.24 g/mol
InChI Key: QZWGSEKLINRCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one” is a complex organic molecule. It contains an aminoethyl group (2-aminoethyl), a pyridinyl group (6-pyridin-2-yl), and a pyridazinone group (pyridazin-3(2H)-one). These functional groups suggest that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the aminoethyl and pyridinyl groups could allow for hydrogen bonding, which could affect the compound’s structure and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The aminoethyl group could participate in reactions with acids and bases, while the pyridinyl and pyridazinone groups could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

1. Coordination Chemistry and Luminescent Lanthanide Compounds

Research indicates that derivatives of pyridine, such as 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, have been used as ligands in coordination chemistry. These compounds have been highlighted for their role in producing luminescent lanthanide compounds, which are significant in biological sensing applications. Additionally, their iron complexes show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Synthesis of Heterocyclic Aminoimidazoazarenes

Research has been conducted on the synthesis of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline and 2-amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline, compounds related to this compound. These compounds represent a new class of mutagenic heterocyclic amines, amino-imidazoazarenes, with potential applications in various biological studies (Milić et al., 1993).

3. Anticancer Agent Synthesis and Evaluation

Some derivatives of pyridazinones have been synthesized and evaluated for their potential anticancer activity. These compounds, related to this compound, have been studied through molecular docking and in vitro screening, indicating their potential in anticancer applications (Mehvish & Kumar, 2022).

4. Synthesis of Heavily Substituted 2-Aminopyridines

Research on the synthesis of 2-aminopyridines, which are structurally related to this compound, has shown potential applications in various areas of organic chemistry. The development of these compounds involves the displacement of a methylsulfinyl group, indicating a versatile synthetic approach (Teague, 2008).

5. Inhibitors of 3-Phosphoinositide-Dependent Kinase

Pyridazin-3-one derivatives have been explored as potent and selective inhibitors of PDK1, indicating potential as anticancer agents. These studies focus on analogues with amines substituted at the pyridine ring, demonstrating their significance in cancer research and drug development (Murphy et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGSEKLINRCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215370
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-03-4
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Reactant of Route 6
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.